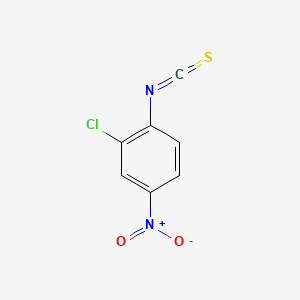

2-Chloro-4-nitrophenyl isothiocyanate

CAS No.: 23165-64-2

Cat. No.: VC3720412

Molecular Formula: C7H3ClN2O2S

Molecular Weight: 214.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23165-64-2 |

|---|---|

| Molecular Formula | C7H3ClN2O2S |

| Molecular Weight | 214.63 g/mol |

| IUPAC Name | 2-chloro-1-isothiocyanato-4-nitrobenzene |

| Standard InChI | InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |

| Standard InChI Key | JSYNALWWKRNZDX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S |

Introduction

Chemical Identity and Structure

2-Chloro-4-nitrophenyl isothiocyanate is an aromatic compound with a phenyl ring substituted by chlorine, nitro, and isothiocyanate functional groups. This combination of substituents contributes to its specific reactivity profile and chemical behavior.

Basic Identification

The compound is characterized by the following identifiers and structural information:

| Parameter | Value |

|---|---|

| CAS Number | 23165-64-2 |

| Molecular Formula | C₇H₃ClN₂O₂S |

| Molecular Weight | 214.63 g/mol |

| Exact Mass | 213.960376 g/mol |

| InChI | InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |

| InChIKey | JSYNALWWKRNZDX-UHFFFAOYSA-N |

Structural Characteristics

2-Chloro-4-nitrophenyl isothiocyanate consists of a phenyl ring with three key substituents: a chlorine atom at the 2-position, a nitro group at the 4-position, and an isothiocyanate group (-N=C=S). The presence of these functional groups provides the compound with its characteristic reactivity .

Physical and Chemical Properties

2-Chloro-4-nitrophenyl isothiocyanate exhibits specific physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.

Physical Properties

The compound possesses the following physical characteristics:

| Property | Value |

|---|---|

| Physical Appearance | Tan solid |

| Density | 1.48 g/cm³ |

| Melting Point | 95-99°C |

| Boiling Point | 354.1°C at 760 mmHg |

| Flash Point | 167.9°C |

| Vapor Pressure | 7.01 × 10⁻⁵ mmHg at 25°C |

| Index of Refraction | 1.651 |

| Solubility | Moderately soluble in organic solvents |

These physical properties indicate that 2-Chloro-4-nitrophenyl isothiocyanate is a solid at room temperature with relatively high melting and boiling points, suggesting significant intermolecular forces .

Chemical Properties

The chemical behavior of 2-Chloro-4-nitrophenyl isothiocyanate is largely influenced by its functional groups:

-

The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, particularly amines, making the compound useful in various coupling reactions .

-

The nitro group at the 4-position acts as an electron-withdrawing group, enhancing the electrophilicity of the isothiocyanate carbon and influencing the reactivity of the compound in nucleophilic substitution reactions .

-

The chlorine atom at the 2-position contributes to the compound's reactivity profile and can participate in metal-catalyzed coupling reactions under appropriate conditions .

Spectroscopic Data

Spectroscopic analysis provides valuable information about the structural characteristics of 2-Chloro-4-nitrophenyl isothiocyanate:

The compound has been characterized using various spectroscopic techniques, including FTIR and Raman spectroscopy. These analyses confirm the presence of the characteristic functional groups, including the isothiocyanate (-N=C=S) stretching vibration, aromatic C-H stretching, and the specific patterns associated with the nitro group .

Synthesis and Reactions

Reactivity and Chemical Transformations

The compound primarily serves as a building block in organic synthesis due to its reactive isothiocyanate group. Some notable reactions include:

-

Formation of thioureas through reaction with amines

-

Synthesis of substituted thiocarboxamides and carboxamides

Applications and Uses

2-Chloro-4-nitrophenyl isothiocyanate has several important applications in chemical research and synthesis.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly for:

-

The preparation of substituted thioureas, which are important in pharmaceutical chemistry and materials science

-

The synthesis of thiocarboxamides and carboxamides, which can be further transformed into various heterocyclic compounds

-

The development of compounds with potential biological activity

Laboratory Applications

As noted in the search results, 2-Chloro-4-nitrophenyl isothiocyanate is primarily used as a laboratory chemical, particularly in research settings where controlled reactions with its isothiocyanate functional group are desired . Its specific reactivity makes it useful for selective transformations in complex molecule synthesis.

| Classification | Details |

|---|---|

| GHS Symbols | GHS05 (Corrosive), GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed) H312 (Harmful in contact with skin) H314 (Causes severe skin burns and eye damage) H318 (Causes serious eye damage) H331 (Toxic if inhaled) H332 (Harmful if inhaled) |

| Risk Phrases | R34 (Causes burns) R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed) R36/37/38 (Irritating to eyes, respiratory system and skin) |

| Hazard Codes | C (Corrosive), Xi (Irritant) |

| Transport Classification | UN 2811 or UN 2923 Hazard Class: 6.1 (Toxic) or 8 (Corrosive) Packing Group: III |

| WGK Germany | 3 (Severe hazard to waters) |

These classifications indicate that 2-Chloro-4-nitrophenyl isothiocyanate requires careful handling with appropriate safety measures .

| Supplier | Purity | Packaging Options |

|---|---|---|

| Thermo Fisher Scientific | 97% | Various sizes |

| Multiple suppliers (via Cymit Quimica) | Not specified | 1g, 5g, 25g |

The compound is available at different price points and in various quantities to meet research needs. Current pricing information indicates values ranging from approximately 42.00 € for 1g to 498.00 € for 25g, although these prices may vary by supplier and region .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume